2'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]
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Overview
Description
2’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure or the imidazole ring.
Substitution: Substitution reactions can occur at different positions on the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
2’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]
- 3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol
Uniqueness
2’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-oxolane] |
InChI |
InChI=1S/C10H15N3O/c1-7-10(3-5-14-7)9-8(2-4-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12) |
InChI Key |
GZFWLCHSLNSHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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